molecular formula C13H16BrN3O2S2 B2670163 1-(5-Bromothiophen-2-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine CAS No. 2320861-44-5

1-(5-Bromothiophen-2-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine

Cat. No. B2670163
CAS RN: 2320861-44-5
M. Wt: 390.31
InChI Key: CGRPIQOVTLDIFO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H16BrN3O2S2/c1-18-9-5-6-14-10(9)19(16,17)12-7-3-2-4-11(12)15-8-13(18)20/h5-6,11-12,15H,2-4,7-8H2,1H3. This InChI code provides a standard way to encode the compound’s molecular structure using text.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 390.31. The exact mass is 352.93911 and it has a complexity of 422 . It has a topological polar surface area of 111Ų . The compound is solid in physical form .

Safety and Hazards

The compound comes with several safety precautions. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray. Contact with skin, eyes, or clothing should also be avoided . It’s important to note that this product is not intended for human or veterinary use.

properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O2S2/c1-16-8-11(7-15-16)10-3-2-6-17(9-10)21(18,19)13-5-4-12(14)20-13/h4-5,7-8,10H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRPIQOVTLDIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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